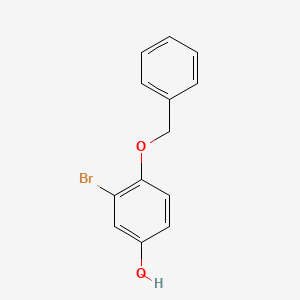

4-(Benzyloxy)-3-bromophenol

描述

4-(Benzyloxy)-3-bromophenol is an organic compound that belongs to the class of phenols It is characterized by a bromine atom and a benzyloxy group attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are usually mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions

4-(Benzyloxy)-3-bromophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

4-(Benzyloxy)-3-bromophenol can be synthesized through the bromination of 4-(benzyloxy)phenol using bromine or N-bromosuccinimide in solvents like carbon tetrachloride or acetic acid. The reaction conditions are typically mild, yielding the product in good purity and yield.

Key Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | 4-(Benzyloxy)phenol, Bromine/NBS | Mild conditions | High |

| Reduction | 4-(Benzyloxy)-3-chloronitrobenzene, SnCl2 | Ethanol/HCl at 70 °C | Excellent |

| Ultrasound-assisted synthesis | 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | DMF with triethylamine catalyst | Good |

Chemistry

In organic synthesis, this compound serves as an important intermediate for developing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation to form quinones or reduction to yield corresponding phenols .

Biology

Research has indicated that compounds similar to this compound exhibit antimicrobial and antioxidant properties. It has been investigated for its potential effects on melanocytes, suggesting a role in depigmentation akin to monobenzone. Recent studies have also explored its derivatives for anti-tubercular activity against Mycobacterium tuberculosis, with promising results showing IC50 values below 1 µg/mL .

Medicine

The compound is being explored for its potential use in drug development. For instance, derivatives of this compound have shown anti-cancer and anti-diabetic properties. Its applications extend to synthesizing pharmaceutical compounds that target specific biological pathways .

Case Studies

- Antimicrobial Activity : A study evaluated several derivatives of this compound for their effectiveness against bacterial strains. The findings indicated significant antimicrobial activity, suggesting potential therapeutic applications .

- Anti-tubercular Properties : Recent research focused on synthesizing novel derivatives of the compound. These derivatives were tested for their efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in treating tuberculosis .

- Drug Development : Investigations into the compound's derivatives have revealed promising results as potential anti-cancer agents. The synthesis process has been optimized for large-scale production, making it feasible for further clinical studies .

作用机制

The mechanism of action of 4-(Benzyloxy)-3-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

4-(Benzyloxy)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromophenol: Lacks the benzyloxy group, resulting in different chemical and biological properties.

4-Bromophenol: Similar structure but without the benzyloxy group, leading to different reactivity and applications.

Uniqueness

4-(Benzyloxy)-3-bromophenol is unique due to the presence of both the benzyloxy group and the bromine atomThe benzyloxy group increases the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization .

生物活性

4-(Benzyloxy)-3-bromophenol, with the chemical formula CHBrO, is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which has implications in the modulation of endocannabinoid signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analysis with structurally similar compounds.

- Molecular Weight : Approximately 279.13 g/mol

- CAS Number : 252578-40-8

This compound primarily functions as a FAAH inhibitor , which leads to increased levels of anandamide, an endocannabinoid involved in pain regulation, mood enhancement, and memory processes. By inhibiting FAAH, this compound may offer therapeutic benefits in conditions such as chronic pain and anxiety disorders.

Additionally, it has been evaluated for its inhibitory activity against monoamine oxidase (MAO) , an enzyme critical for the metabolism of neurotransmitters. Variations in the phenolic structure significantly influence its potency as an MAO inhibitor, suggesting that structural optimization is essential for enhancing biological efficacy.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Analgesic Effects : By increasing anandamide levels through FAAH inhibition, the compound may exert analgesic properties.

- Antidepressant Activity : Its effects on neurotransmitter metabolism may contribute to antidepressant-like effects in experimental models.

- Neuroprotective Effects : Inhibition of MAO could provide neuroprotective benefits by preventing excessive degradation of neurotransmitters.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities associated with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromophenol | Bromine at position 3 | Basic phenolic compound with antimicrobial activity |

| 4-Benzyloxyphenol | Benzyloxy group at position 4 | Higher lipophilicity compared to simple phenols |

| 2-Benzyloxy-4-bromophenol | Benzyloxy at position 2 | Different spatial arrangement affects reactivity |

| 4-(Methoxy)-3-bromophenol | Methoxy instead of benzyloxy | Exhibits different electronic properties |

The structural uniqueness of this compound enhances its biological activity while allowing versatile synthetic applications.

Case Studies and Research Findings

Research studies have demonstrated the potential therapeutic effects of this compound:

- Study on Pain Modulation :

- Neuroprotection in Neurodegenerative Models :

- Comparative Efficacy Study :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzyloxy)-3-bromophenol, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic aromatic substitution . A common method involves reacting 3-bromo-4-hydroxyphenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Key parameters include:

- Molar ratio : 1:1.2 (phenol to benzyl bromide) to minimize unreacted starting material.

- Solvent choice : Polar aprotic solvents like DMF improve reactivity.

- Base selection : K₂CO₃ avoids side reactions compared to stronger bases.

Q. How is this compound characterized to confirm structure and purity?

Standard analytical techniques include:

- ¹H/¹³C NMR : Peaks at δ 5.1 ppm (benzyloxy -CH₂-) and δ 7.3–7.5 ppm (aromatic protons) confirm substitution patterns .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 293 (C₁₃H₁₁BrO₂) and isotopic splitting due to bromine.

- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water gradient).

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- A pharmacophore in drug discovery, particularly for targeting tyrosinase (hyperpigmentation disorders) .

- An intermediate in synthesizing biaryl ethers via Suzuki-Miyaura cross-coupling .

- A substrate for studying enzyme inhibition (e.g., cytochrome P450 isoforms due to halogenated aromatic motifs).

Advanced Research Questions

Q. How does the benzyloxy group’s position influence regioselectivity in further functionalization?

The para-benzyloxy group directs electrophilic substitution to the ortho and meta positions, while the bromine atom at the meta position sterically hinders certain reactions. Comparative studies with analogs (e.g., 4-benzyloxy-2-bromophenol) show:

- Suzuki coupling : Bromine at C3 reduces reactivity compared to C2 or C4 isomers, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Oxidative stability : The benzyloxy group at C4 enhances stability under acidic conditions versus C2-substituted analogs .

Q. What strategies resolve contradictory biological activity data across structural analogs?

Discrepancies in enzyme inhibition (e.g., tyrosinase IC₅₀ values) arise from substituent electronic effects :

- Electron-withdrawing groups (e.g., -Br) at C3 reduce activity compared to -OCH₃ due to altered hydrogen bonding .

- Docking studies and QSAR models can rationalize activity differences by correlating logP and Hammett σ values with bioassay results .

Q. How can reaction conditions be optimized to suppress dehalogenation during functionalization?

Dehalogenation is minimized by:

- Using low-temperature conditions (<50°C) in cross-coupling reactions.

- Avoiding strong bases (e.g., NaOH) in aqueous environments.

- Adding radical scavengers (e.g., BHT) in photochemical reactions .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution : The bromine atom’s σ-hole enhances halogen-bonding potential.

- Transition states : Activation energies for SNAr reactions with amines or thiols .

属性

IUPAC Name |

3-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNTSZOBWSMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532153 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252578-40-8 | |

| Record name | 4-(Benzyloxy)-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。